1-(Benzenesulfonyl)pyrrolidin-3-amine
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Overview
Description
1-(Benzenesulfonyl)pyrrolidin-3-amine is a compound that features a pyrrolidine ring substituted with a benzenesulfonyl group at the nitrogen atom and an amine group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Benzenesulfonyl)pyrrolidin-3-amine can be synthesized through various methods. One common approach involves the 1,3-dipolar cycloaddition reaction between azomethine ylides and alkenyl dipolarophiles . This method is favored for its regio- and stereoselectivity. Another method involves the reaction of pyrrolidine with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
1-(Benzenesulfonyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. Additionally, the amine group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
1-(Benzenesulfonyl)pyrrolidin-3-amine can be compared with other similar compounds, such as:
Pyrrolidin-2-one: Known for its diverse biological activities, including antimicrobial and anticancer properties.
Pyrrolidin-2,5-dione: Used in the synthesis of various pharmaceuticals and known for its anti-inflammatory and analgesic activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H14N2O2S |
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Molecular Weight |
226.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C10H14N2O2S/c11-9-6-7-12(8-9)15(13,14)10-4-2-1-3-5-10/h1-5,9H,6-8,11H2 |
InChI Key |
ABNRKDROCBKFEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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